molecular formula C16H20N4O3 B2479922 N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide CAS No. 923689-74-1

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide

Cat. No. B2479922
CAS RN: 923689-74-1
M. Wt: 316.361
InChI Key: XXOYDKXUELSMTR-UHFFFAOYSA-N
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Description

Phthalazinone derivatives, such as N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide , are a class of compounds that have been studied for their potential biological activities. They often contain a phthalazine moiety, which is a bicyclic compound consisting of two fused benzene and pyridazine rings .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a phthalazine derivative with an appropriate amine or amide . For example, the synthesis of a key intermediate for olaparib, a drug used to treat ovarian cancer, involves the reaction of a phthalazine derivative with a fluorobenzene derivative .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a phthalazine ring, which may be substituted with various functional groups . The exact structure would depend on the specific substituents present in the compound.


Chemical Reactions Analysis

The chemical reactions involving similar compounds would depend on the specific functional groups present in the compound. For example, compounds containing a phthalazine moiety can undergo reactions typical of heterocyclic compounds, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds would depend on their specific structure. For example, N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide is a solid at room temperature .

Scientific Research Applications

Antimicrobial and Cytotoxicity Studies

  • Synthesis and Application in Antimicrobial Activities : Research on modified Strobilurin derivatives, including phthalazin-1-yl derivatives, has shown promising antimicrobial activity. The synthesis of new derivatives from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, prepared from phthalic anhydride, has been explored for their antimicrobial properties, demonstrating the potential for developing new antibacterial and antifungal agents (A. M. Sridhara et al., 2011).

Catalytic and Oxidative Properties

  • Oxidation of C-H Bonds : Research into nonheme FeIVO complexes, which share structural similarities with phthalazin-1-yl derivatives, reveals their ability to oxidize strong C-H bonds at room temperature. This indicates the potential for such compounds to serve in oxidative catalysis, contributing to various chemical transformations with potential applications in synthetic chemistry (J. Kaizer et al., 2004).

Luminescence and Photophysical Properties

  • Lanthanide Complexes for Luminescence : The synthesis and study of lanthanide complexes incorporating hydrazinophthalazine-derived chromophores have shown that such compounds are luminescent. This suggests potential applications in materials science, particularly in the development of new luminescent materials for sensing, imaging, and lighting technologies (Benjamin P. Burton‐Pye et al., 2005).

Synthesis and Chemical Reactions

  • Microwave-assisted Syntheses of N-heterocycles : Utilizing derivatives related to phthalazin-1-yl compounds, research has explored microwave-assisted methods for synthesizing N-heterocycles. This demonstrates the versatility of such compounds in facilitating efficient and novel synthetic routes for producing complex chemical structures, which could have applications in pharmaceuticals and materials science (Fernando Portela-Cubillo et al., 2008).

Mechanism of Action

The mechanism of action of similar compounds would depend on their specific biological activity. For example, olaparib, a phthalazinone derivative, works by inhibiting the enzyme poly (ADP-ribose) polymerase (PARP), thereby preventing the repair of DNA damage in cancer cells .

Safety and Hazards

The safety and hazards associated with similar compounds would depend on their specific structure and biological activity. For example, N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide has been associated with certain hazards, such as being harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for the study of similar compounds could include further investigation into their potential biological activities, the development of more efficient synthesis methods, and the exploration of their potential uses in the treatment of various diseases .

properties

IUPAC Name

N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-pentyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-2-3-6-9-17-15(22)16(23)18-10-13-11-7-4-5-8-12(11)14(21)20-19-13/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,17,22)(H,18,23)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOYDKXUELSMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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